Xi-7-octen-2-ol belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, xi-7-octen-2-ol is considered to be a fatty alcohol lipid molecule. Xi-7-octen-2-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Xi-7-octen-2-ol has been primarily detected in urine. Within the cell, xi-7-octen-2-ol is primarily located in the cytoplasm. Outside of the human body, xi-7-octen-2-ol can be found in milk and milk products. This makes xi-7-octen-2-ol a potential biomarker for the consumption of this food product.

7-Octen-2-ol

CAS No.: 39546-75-3

Cat. No.: VC1646414

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39546-75-3 |

|---|---|

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | oct-7-en-2-ol |

| Standard InChI | InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3,8-9H,1,4-7H2,2H3 |

| Standard InChI Key | HSHUHVOEMVTVRS-UHFFFAOYSA-N |

| SMILES | CC(CCCCC=C)O |

| Canonical SMILES | CC(CCCCC=C)O |

Introduction

Chemical Identity and Structure

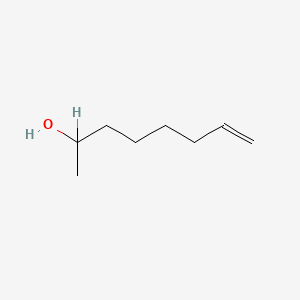

7-Octen-2-ol (CAS: 39546-75-3) is an eight-carbon secondary alcohol with a terminal double bond. The compound has a molecular weight of 128.21 g/mol and exists in different stereoisomeric forms, including the (R)-enantiomer . The chemical structure features a hydroxyl group at carbon-2 position and a double bond between carbon-7 and carbon-8, giving it both alcohol and olefin characteristics simultaneously.

Nomenclature and Identification

7-Octen-2-ol is known by several synonyms in scientific and industrial literature:

| Name | Identification |

|---|---|

| Primary Name | 7-Octen-2-ol |

| Systematic Name | Oct-7-en-2-ol |

| CAS Registry Number | 39546-75-3 |

| Stereochemical Variant | (R)-oct-7-en-2-ol |

| Alternative Name | xi-7-Octen-2-ol |

| PubChem CID | 542172 |

Table 1: Nomenclature and identification parameters for 7-Octen-2-ol

Structural Characteristics

The chemical structure of 7-octen-2-ol combines two functional groups: a secondary alcohol and a terminal alkene. This dual functionality contributes to its chemical reactivity and potential applications. The compound can participate in reactions typical of both alcohols (oxidation, esterification) and olefins (addition, hydrogenation) .

Physical and Chemical Properties

7-Octen-2-ol possesses distinctive physical and chemical properties attributable to its molecular structure. The presence of both hydroxyl and vinyl groups influences its solubility, reactivity, and other physicochemical characteristics.

Basic Physical Properties

The physical state and properties of 7-octen-2-ol are important considerations for its handling, storage, and application in various contexts.

| Property | Value |

|---|---|

| Molecular Weight | 128.21 g/mol |

| Physical State (25°C) | Liquid |

| Functional Groups | Secondary alcohol, Terminal alkene |

| Creation Date (Database) | 2005-03-27 |

| Last Modified | 2025-03-29* |

Table 2: Physical properties of 7-Octen-2-ol

*Note: The modification date appears to be in the future, likely representing a database entry error.

Chemical Reactivity

As both a secondary alcohol and an alkene, 7-octen-2-ol can undergo several chemical transformations:

-

The hydroxyl group can participate in oxidation reactions to form ketones

-

The double bond can undergo addition reactions with halogens, hydrogen, and other reagents

-

The hydroxyl group can be involved in esterification reactions

-

The alkene functionality may participate in polymerization reactions under appropriate conditions

Biological Significance and Metabolic Role

7-Octen-2-ol has been identified as a natural metabolite, suggesting its involvement in biological processes across different organisms. The compound's presence in metabolic pathways indicates its potential significance in various biological functions.

Metabolic Classification

According to the available data, 7-octen-2-ol is classified as a metabolite, suggesting its involvement in biochemical processes within living organisms . The compound is listed in the KNApSAcK Species-Metabolite Database, which catalogs relationships between metabolites and the species in which they occur .

| Database | Identifier | URL Reference |

|---|---|---|

| KNApSAcK Species-Metabolite | C00052772 | knapsackfamily.com/knapsack_core |

| Natural Product Activity and Species Source (NPASS) | NPC327238 | bidd.group/NPASS |

| Metabolomics Workbench | 47670 | metabolomicsworkbench.org |

Structural Relationships and Derivatives

The basic structure of 7-octen-2-ol serves as a scaffold for numerous derivatives and related compounds with modified functional groups or additional substituents. These structural analogs often exhibit different properties and applications.

Related Compounds

Several compounds share structural similarities with 7-octen-2-ol, including:

2,6-Dimethyl-7-octen-2-ol (Dihydromyrcenol)

This derivative includes additional methyl groups at positions 2 and 6 of the 7-octen-2-ol backbone. It is widely used as a fragrance ingredient and has applications in consumer products . Dihydromyrcenol has been documented in approximately 602 consumer products across categories including:

-

Auto products

-

Commercial/institutional applications

-

Home maintenance products

-

Personal care items

7-Octen-2-ol, 2-methyl-6-methylene-, dihydro derivative

This compound has been subject to toxicological and dermatological safety evaluations for its use as a fragrance ingredient . The safety assessments are crucial for determining appropriate application levels in consumer products.

7-Octen-2-ol, 8-(1H-indol-1-yl)-2,6-dimethyl-

This more complex derivative incorporates an indole group and additional methyl substituents, significantly altering its chemical properties and potential applications compared to the parent compound .

Industrial Applications and Production

The chemical properties of 7-octen-2-ol and its derivatives make them valuable in various industrial applications. While specific information about 7-octen-2-ol's industrial uses is limited in the provided sources, its related compounds provide insight into potential applications.

Fragrance and Consumer Products

Derivatives of 7-octen-2-ol, particularly dihydromyrcenol (2,6-dimethyl-7-octen-2-ol), have significant applications in the fragrance industry. Dihydromyrcenol is used in numerous consumer products, with substantial annual production volumes in the United States:

| Year | Production Volume Range |

|---|---|

| 2019 | 1,000,000 lb - <20,000,000 lb |

| 2018 | 1,000,000 lb - <20,000,000 lb |

| 2017 | 1,000,000 lb - <20,000,000 lb |

| 2016 | 1,000,000 lb - <20,000,000 lb |

Table 4: U.S. Production volumes for Dihydromyrcenol (2,6-dimethyl-7-octen-2-ol)

Analytical Methods and Identification

Various analytical techniques are employed for the identification and characterization of 7-octen-2-ol in research and industrial settings.

Spectroscopic Methods

According to the search results, 7-octen-2-ol is included in spectral databases such as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume